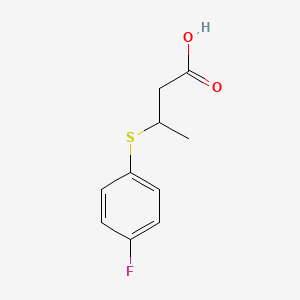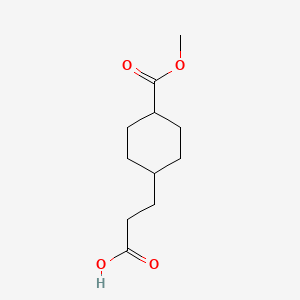
4-O-(2-Acetamido-2-deoxy-beta-glucopyranosyl)ribitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(2-Acetamido-2-deoxy-beta-glucopyranosyl)ribitol can be achieved through the condensation of N-acetamido sugars with ammonium bicarbonate (NH₄HCO₃) in a saturated aqueous solution . This method allows for the formation of glycosylamines in yields ranging from 65% to 80% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale chemical processes that ensure high purity and yield. Companies like Creative Biolabs offer custom synthesis services for such compounds .
化学反应分析
Types of Reactions
4-O-(2-Acetamido-2-deoxy-beta-glucopyranosyl)ribitol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学研究应用
4-O-(2-Acetamido-2-deoxy-beta-glucopyranosyl)ribitol has several scientific research applications, including:
Chemistry: Used in the synthesis of complex carbohydrates and glycoproteins.
Biology: Studied for its role in bacterial cell wall structure and function.
Medicine: Investigated for its potential in developing antibiotics targeting bacterial cell walls.
Industry: Utilized in the production of glycoproteins and other biochemicals.
作用机制
The mechanism of action of 4-O-(2-Acetamido-2-deoxy-beta-glucopyranosyl)ribitol involves its interaction with bacterial cell wall components. It acts as an epitope, a specific part of an antigen molecule to which an antibody attaches itself . This interaction can disrupt the integrity of the bacterial cell wall, leading to cell lysis and death .
相似化合物的比较
Similar Compounds
- 2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide
- 2-Acetamido-2-deoxy-beta-D-glucopyranose 1,3,4,6-tetraacetate
Uniqueness
4-O-(2-Acetamido-2-deoxy-beta-glucopyranosyl)ribitol is unique due to its specific β-(1→4)-linkage between N-acetyl-D-glucosamine and D-ribitol . This structure is crucial for its role as an epitope in bacterial cell walls, distinguishing it from other similar compounds that may not have the same biological activity.
属性
分子式 |
C13H25NO10 |
|---|---|
分子量 |
355.34 g/mol |
IUPAC 名称 |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(1,3,4,5-tetrahydroxypentan-2-yloxy)oxan-3-yl]acetamide |
InChI |
InChI=1S/C13H25NO10/c1-5(18)14-9-12(22)11(21)8(4-17)24-13(9)23-7(3-16)10(20)6(19)2-15/h6-13,15-17,19-22H,2-4H2,1H3,(H,14,18) |
InChI 键 |
NYPXFLPLYKUBGD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OC(CO)C(C(CO)O)O)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine](/img/structure/B12068351.png)

![(R)-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester](/img/structure/B12068367.png)



![calcium;(Z,3S,4R)-3,4-dihydroxy-6-[2-[methyl(methylsulfonyl)amino]-4-[(2E)-penta-2,4-dien-2-yl]-6-propan-2-ylpyrimidin-5-yl]hex-5-enoic acid;(E,3S,4R)-6-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,4-dihydroxyhex-5-enoic acid](/img/structure/B12068392.png)
